molecular formula C16H20N4O B7510921 (2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone

(2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone

Cat. No.: B7510921
M. Wt: 284.36 g/mol
InChI Key: SRPLHBMOEDVNJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone, also known as MMTP, is a synthetic opioid drug that acts as a potent agonist at the mu-opioid receptor. MMTP has been widely used in scientific research to study the opioid receptor system, and its potential as a therapeutic agent for the treatment of pain and addiction.

Mechanism of Action

(2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone acts as a potent agonist at the mu-opioid receptor, producing analgesic and euphoric effects similar to other opioid drugs such as morphine and fentanyl. This compound also has the potential to produce respiratory depression and other side effects associated with opioid use.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. This compound also has the potential to produce addiction and dependence, making it a useful tool for studying the neurobiology of addiction.

Advantages and Limitations for Lab Experiments

(2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone has several advantages as a research tool, including its high affinity and selectivity for the mu-opioid receptor, and its ability to produce a range of biochemical and physiological effects. However, this compound also has several limitations, including its potential for producing addiction and dependence, and the need for careful handling and storage due to its potent opioid activity.

Future Directions

There are several potential future directions for research on (2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone, including its potential as a therapeutic agent for the treatment of pain and addiction, and its use as a tool for studying the role of the opioid receptor system in these conditions. Other potential future directions include the development of novel this compound derivatives with improved selectivity and reduced side effects, and the use of this compound in combination with other drugs to produce synergistic effects.

Synthesis Methods

(2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone can be synthesized using a variety of methods, including the reaction of 3-(4-methyl-1,2,4-triazol-3-yl)piperidine with 2-methylbenzoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using standard chromatography techniques.

Scientific Research Applications

(2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone has been used extensively in scientific research to study the opioid receptor system, including the mu, delta, and kappa opioid receptors. This compound has been shown to exhibit high affinity and selectivity for the mu-opioid receptor, making it a useful tool for studying the role of this receptor in pain and addiction.

Properties

IUPAC Name

(2-methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-12-6-3-4-8-14(12)16(21)20-9-5-7-13(10-20)15-18-17-11-19(15)2/h3-4,6,8,11,13H,5,7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPLHBMOEDVNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCCC(C2)C3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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